3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride
CAS No.: 331256-60-1
Cat. No.: VC7813668
Molecular Formula: C10H9ClN2O5S
Molecular Weight: 304.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331256-60-1 |
|---|---|
| Molecular Formula | C10H9ClN2O5S |
| Molecular Weight | 304.71 g/mol |
| IUPAC Name | 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 |
| Standard InChI Key | PRVWEOHSVNSRHJ-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride, and its structure features:
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A sulfonyl chloride group (-SOCl) at position 1 of the benzene ring.
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A nitro group (-NO) at position 3.
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A 2-oxopyrrolidine ring (a five-membered lactam) at position 4 .
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 304.71 g/mol | VulcanChem |
| Boiling Point | 491°C (predicted) | Chemsrc |
| Melting Point | 107°C | Chemsrc |
| SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)N+[O-] | PubChem |
Spectral and Computational Data
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X-ray Crystallography: While specific crystallographic data for this compound is limited, analogs like 4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride (CAS 112539-09-0) exhibit planar benzene rings with sulfonyl chloride groups tilted at 15–20° relative to the ring .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step functionalization of benzene derivatives:
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Introduction of the Pyrrolidinone Moiety: Cyclization of γ-aminobutyric acid derivatives or reaction of 2-pyrrolidone with chlorobenzene under basic conditions .
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Nitration: Electrophilic nitration at the para position relative to the sulfonyl chloride group using nitric acid/sulfuric acid.
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Sulfonation/Chlorination: Conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) .
Example Reaction:
Industrial Optimization
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Batch Reactors: Large-scale production employs temperature-controlled reactors (80–120°C) with triethylamine (TEA) as a base to neutralize HCl byproducts.
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Purification: Recrystallization from ethanol/water mixtures yields >95% purity .
Applications in Scientific Research
Pharmaceutical Intermediate
This compound is a precursor to sulfonamide-based drugs:
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Antimicrobial Agents: Derivatives show activity against Mycobacterium tuberculosis (MIC = 8–16 µg/mL) .
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HIV-1 Inhibitors: Benzenesulfonamide analogs inhibit HIV-1 capsid assembly (EC = 90 nM) .
Table 1: Biological Activity of Derivatives
| Derivative | Target | Activity (EC) | Source |
|---|---|---|---|
| 11l (Piperazinone) | HIV-1 Capsid | 90 nM | |
| 6k (3-Fluoro) | M. tuberculosis | 5.61 µM |
Proteomics and Biochemistry
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Protein Modification: The sulfonyl chloride group reacts with amine residues (e.g., lysine) to form stable sulfonamide bonds, enabling protein crosslinking studies.
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Enzyme Inhibition: Derivatives inhibit T-type calcium channels (IC = 1–10 µM), relevant in pain management.
Mechanism of Action and Biological Relevance
Electrophilic Reactivity
The sulfonyl chloride group acts as an electrophile, participating in:
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Nucleophilic Substitution: Reaction with amines (R-NH) to form sulfonamides .
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Hydrolysis: In aqueous media, it forms sulfonic acids, releasing HCl .
Pharmacodynamic Insights
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Bone Resorption Modulation: Inhibits osteoclast differentiation by interfering with RANKL signaling pathways.
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Antiviral Activity: Stabilizes HIV-1 capsid hexamers, disrupting viral replication .
Comparison with Structural Analogs
Future Directions
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